molecular formula C20H17ClN4O B2777990 5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-39-7

5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2777990
M. Wt: 364.83
InChI Key: ZCXTVLRDIDKXNL-UHFFFAOYSA-N
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Description

“5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .


Molecular Structure Analysis

The structure of this compound was established by X-ray diffraction . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The reaction conditions for the synthesis of these compounds were optimized .

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including compounds structurally related to "5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one," demonstrating potent antimicrobial and anticancer activities. The synthesized compounds showed higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial efficacy (Hafez, Al-Hussain, & El-Gazzar, 2016).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

Research by Antre et al. (2011) focused on the synthesis of pyrazolone derivatives linked to a pyrimidine moiety, evaluating their anti-inflammatory, analgesic, and antipyretic activities. This study highlights the pharmacological potential of pyrazolone-pyrimidine derivatives in mimicking the desired biological activities, emphasizing the importance of specific substituents on the phenyl ring for enhanced activity (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, investigating their insecticidal and antibacterial potential. The study revealed the compounds' effectiveness against Pseudococcidae insects and various microorganisms, indicating the versatile biological applications of pyrazolo[3,4-d]pyrimidin-4-one derivatives (Deohate & Palaspagar, 2020).

Serotonin 5-HT6 Receptor Antagonists

A series of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized by Ivachtchenko et al. (2011), demonstrating potent antagonistic activity against the serotonin 5-HT6 receptors. This research contributes to understanding the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).

Future Directions

The future directions for this compound could involve further investigations into its potential as a cancer treatment. Compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXTVLRDIDKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

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